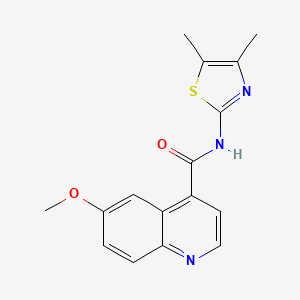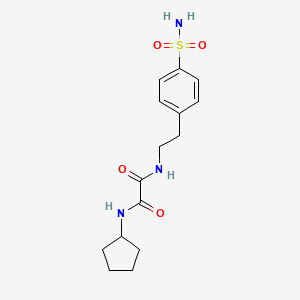
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide, commonly known as SPPX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SPPX is a sulfonamide-based compound and belongs to the class of oxalamides. It has a molecular weight of 365.46 g/mol and a melting point of 242-244°C.
Scientific Research Applications
Chemical Synthesis and Modification
Research on sulfamide derivatives highlights their significance in chemical synthesis and modification. For example, the study by Alkorta et al. (1989) demonstrates the acid-catalyzed cycloaddition of N-substituted sulfamides with cyanogen to afford thiadiazole dioxide derivatives, showcasing a method that could be relevant for modifying or synthesizing compounds similar to "N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide" (Alkorta, Arán, Dávila, Ruiz, & Stud, 1989).
Biological Applications
Sulfamide-based compounds have been extensively investigated for their therapeutic potential, particularly as enzyme inhibitors. Winum et al. (2006) explore the therapeutic potential of sulfamides as enzyme inhibitors, detailing their application in inhibiting a variety of enzymes such as carbonic anhydrases, proteases, and others. This research indicates the potential for compounds like "this compound" to be explored for similar biological applications (Winum, Scozzafava, Montero, & Supuran, 2006).
Analytical Chemistry
In the context of analytical chemistry, the development of dual-fluorophore strategies for ratiometric measurement by Hammers and Pluth (2014) exemplifies the innovative approaches to detecting and measuring compounds. Such methodologies could be adapted for the detection and analysis of sulfamide derivatives and related compounds, offering insights into their concentration and behavior in various environments (Hammers & Pluth, 2014).
Environmental Impact and Pharmacokinetics
Understanding the environmental impact and pharmacokinetics of compounds like cyclophosphamide and ifosfamide, as researched by Buerge et al. (2006), provides a foundation for studying the fate and behavior of related sulfamide compounds in biological and environmental systems. This knowledge can guide the safe and effective use of these compounds in medical and industrial applications (Buerge, Buser, Poiger, & Müller, 2006).
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, as it is responsible for the removal of the methionine residue from the amino-terminal of newly synthesized proteins.
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c16-23(21,22)13-7-5-11(6-8-13)9-10-17-14(19)15(20)18-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,17,19)(H,18,20)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHEGRECQUNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2975023.png)
![1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole](/img/structure/B2975025.png)
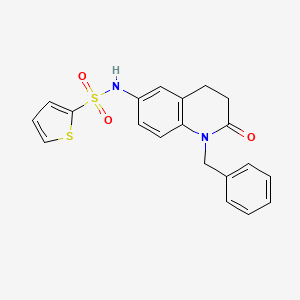
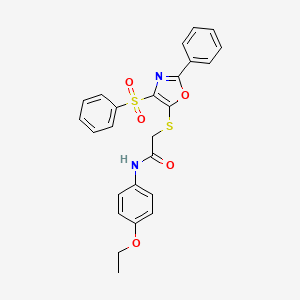
![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2975028.png)
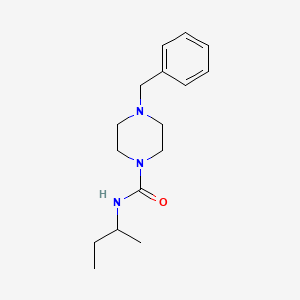
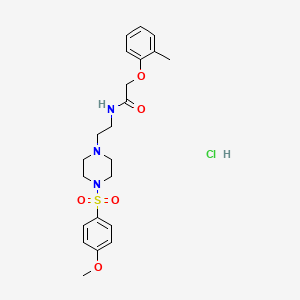
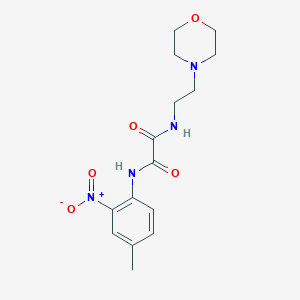

![2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione](/img/structure/B2975038.png)

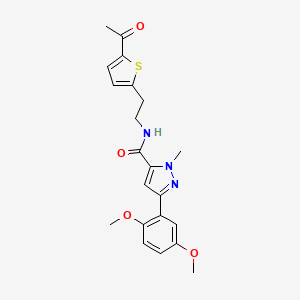
![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)
